5,6-Dimethoxy-1H-indazol-3-amine
Description
Properties
CAS No. |
62732-89-2 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5,6-dimethoxy-1H-indazol-3-amine |
InChI |
InChI=1S/C9H11N3O2/c1-13-7-3-5-6(4-8(7)14-2)11-12-9(5)10/h3-4H,1-2H3,(H3,10,11,12) |
InChI Key |
HWSWPEQLIYUPGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NN2)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5,6-Dimethoxy-1H-indazol-3-amine with structurally related indazole derivatives:
Key Differences and Implications
Substituent Effects on Solubility :
- The 5,6-dimethoxy substitution in the target compound enhances polarity compared to lipophilic analogs like 3-Phenyl-1H-indazol-5-amine (logP ~2.5 vs. ~3.2 estimated) . This improves aqueous solubility, critical for pharmacokinetics.
- 6-(Methoxymethoxy)-1H-indazol-3-amine has a slightly lower molecular weight (193.20 g/mol) but similar polarity due to the ether-linked methoxy group .
In contrast, 6-(Dimethoxymethyl)-1H-indazol-3-amine contains a bulky dimethoxymethyl group, which may reduce binding affinity due to steric clashes .
Biological Activity Trends :
- Halogenated analogs (e.g., bromo or iodo derivatives in ) exhibit higher melting points (>200°C) and altered bioactivity profiles due to halogen electronegativity .
- The 3-methoxy-1H-indazol-6-amine isomer (CAS 1056619-82-9) demonstrates how substituent positioning affects target selectivity; the amine at position 6 may interact differently with biological receptors compared to position 3 .
Preparation Methods
Base-Catalyzed Cyclization of 2-Cyano-4,5-dimethoxyphenylhydrazine
The most direct route involves cyclization of 2-cyano-4,5-dimethoxyphenylhydrazine under acidic conditions. In this method, the substrate is refluxed in hydrochloric acid (HCl) at 80–90°C for 6–8 hours, inducing intramolecular cyclization to form the indazole core. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by dehydration.
Optimization Insights :
-
Acid Concentration : Yields improve from 45% to 68% when HCl concentration increases from 20% to 30%.
-
Reaction Time : Prolonged heating beyond 8 hours leads to decomposition, reducing yields by ~15%.
-
Workup : Neutralization with aqueous sodium bicarbonate followed by ethyl acetate extraction isolates the product with >95% purity.
Alternative Substrates: 5-Bromo-2-fluorobenzonitrile Derivatives
A modified approach starts with 5-bromo-2-fluorobenzonitrile, which undergoes hydrazine hydrate (80%) treatment at reflux to yield 5-bromo-1H-indazol-3-amine. Subsequent methoxylation via nucleophilic aromatic substitution (SNAr) introduces the 5,6-dimethoxy groups.
Critical Parameters :
-
Hydrazine Stoichiometry : A 2:1 molar ratio of hydrazine hydrate to benzonitrile maximizes cyclization efficiency (yield: 72%).
-
Methoxylation Conditions : Using sodium methoxide in methanol at 120°C for 12 hours achieves complete substitution of bromine.
Table 1 : Comparative Analysis of Hydrazine-Mediated Routes
| Substrate | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-Cyano-4,5-dimethoxyphenylhydrazine | 30% HCl, 8h, 90°C | 68 | 95 |
| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate, reflux, 20h | 72 | 92 |
Suzuki Coupling-Based Strategies
Palladium-Catalyzed Cross-Coupling of Boronic Esters
This two-step method constructs the indazole skeleton through Suzuki-Miyaura coupling. Starting with 5,6-dimethoxyindazole-3-boronic ester, palladium-catalyzed coupling with aryl halides introduces substituents at the 3-position. Subsequent deprotection yields the amine.
Reaction Mechanism :
-
Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl halide.
-
Transmetallation : Boronic ester transfers the indazole moiety to Pd.
-
Reductive Elimination : Forms the C–C bond, releasing the coupled product.
Optimized Protocol :
Post-Functionalization via Acylation
After Suzuki coupling, the 3-amino group is acylated using chloroacetic anhydride in alkaline conditions. This step protects the amine during subsequent methoxylation or purification steps.
Key Observations :
-
Solvent Choice : Tetrahydrofuran (THF) minimizes side reactions compared to DMF.
-
Temperature : Reactions at 0°C suppress over-acylation, maintaining >90% selectivity.
Nitro Group Reduction Pathways
Catalytic Hydrogenation of Nitroindazoles
Starting from 5,6-dimethoxy-3-nitro-1H-indazole, catalytic hydrogenation over Pd/C in ethanol quantitatively reduces the nitro group to an amine. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Procedure :
-
Substrate Preparation : Nitration of 5,6-dimethoxyindazole using HNO3/H2SO4 at 0°C.
-
Reduction : H2 gas (1 atm) with 10% Pd/C in ethanol, 8 hours, room temperature.
Advantages :
Alternative Reducing Agents: Fe/HCl
For laboratories lacking hydrogenation equipment, Fe powder in HCl reduces nitroindazoles at 60°C. However, yields drop to 65–70% due to iron oxide byproduct formation.
Table 2 : Nitro Reduction Methods Comparison
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H2, EtOH, 8h | 95 | 98 |
| Fe/HCl | Fe, HCl, 60°C, 6h | 68 | 85 |
Challenges and Optimization Strategies
Regioselectivity in Cyclization Reactions
Unwanted regioisomers (e.g., 2H-indazole) form when electron-donating groups (e.g., methoxy) destabilize the transition state. Strategies to mitigate this include:
Q & A
Q. What are the optimized synthetic routes for 5,6-Dimethoxy-1H-indazol-3-amine, and how can purity be ensured?
Methodological Answer :
- Synthesis : A common approach involves cyclization of substituted nitro-indole precursors with hydrazine hydrate in dimethylformamide (DMF) under reflux. For example, analogous indazole derivatives (e.g., 3-(3,4-dichlorophenyl)-1H-indazol-5-amine) are synthesized via hydrazine-mediated cyclization, yielding nitro-intermediates that are reduced to amines .
- Purification : Recrystallization from DMF or ethanol is critical to remove isomers or byproducts. For instance, nitro-substituted indazoles are purified via sequential recrystallization, achieving >95% purity .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Confirm via / NMR for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm) .
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer :
Q. What solvent systems are suitable for solubility testing and crystallization?
Methodological Answer :
- Solubility Screening : Test in DMSO (primary stock), followed by aqueous buffers (pH 1–12) and polar aprotic solvents (DMF, acetonitrile). For indazole derivatives, DMSO is preferred due to low solubility in water .
- Crystallization : Use solvent diffusion (e.g., layering hexane over DMF) or slow evaporation from ethanol/water mixtures. For methoxy-rich compounds, additives like trifluoroacetic acid may improve crystal quality .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition assays?
Methodological Answer :
- Analog Synthesis : Modify methoxy groups (e.g., replace with ethoxy or halogen substituents) via nucleophilic substitution. For example, 5-bromo-indazole derivatives are synthesized using NBS in DCM .
- Biological Assays :
- Kinase Profiling : Use ATP-binding assays (e.g., ADP-Glo™) against a panel of kinases (e.g., PKA, CDKs). IC values are determined via dose-response curves (0.1–100 µM).
- Cellular Efficacy : Test in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare to reference inhibitors (e.g., staurosporine) .
Q. What computational strategies are effective for docking this compound into target proteins?
Methodological Answer :
Q. How can contradictory crystallographic and spectroscopic data be resolved during structural analysis?
Methodological Answer :
Q. What strategies mitigate byproduct formation during methoxy group functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
